Tannic acid is classified under the category of hydrolyzable tannins. It is characterized by its ability to hydrolyze into smaller phenolic compounds upon treatment with acids or bases. This classification distinguishes it from condensed tannins, which do not hydrolyze easily.
Tannic acid can be synthesized through several methods:
The extraction process typically involves:
In chemical synthesis, controlled reactions are conducted to ensure the formation of desired tannin structures while minimizing by-products.
Tannic acid is a complex polyphenol composed mainly of gallic acid units linked by ester bonds. Its molecular formula is , and it has a relatively high molecular weight due to its polymeric nature.
Tannic acid participates in several chemical reactions:
The precipitation reaction with proteins involves the formation of insoluble complexes that can be used for clarifying beverages like wine and beer. The oxidation process often requires catalysts or specific conditions to enhance efficiency.
The mechanism through which tannic acid exerts its effects involves:
Studies indicate that the binding affinity of tannic acid for proteins varies based on pH and ionic strength, influencing its effectiveness in different environments.
Relevant data include:
Tannic acid has numerous applications across various fields:
Tannic acid (specifically referring to gallotannins) originates from the shikimate-phenylpropanoid pathway, a conserved biosynthetic route in plants. The process begins with phosphoenolpyruvate and erythrose-4-phosphate forming 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) via DAHP synthase—a rate-limiting enzyme transcriptionally upregulated by biotic stress [2]. Subsequent enzymatic steps involve:
Crucially, 3-dehydroshikimate branches toward gallic acid synthesis instead of aromatic amino acids. Gallic acid then undergoes esterification with glucose to form β-glucogallin (the simplest gallotannin), which serves as the precursor for more complex polymers like pentagalloylglucose (1,2,3,4,6-penta-O-galloyl-β-D-glucose; PGG). PGG is the core structure for extended gallotannins where additional galloyl units attach via depside bonds [8] [1].
Table 1: Key Enzymes in Tannic Acid Biosynthesis
Enzyme | Reaction Catalyzed | Cofactor/Regulator |
---|---|---|
DAHP synthase | Aldol condensation of PEP and E4P | Wounding/biotic stress [2] |
Shikimate dehydrogenase | Reduction of 3-dehydroshikimate to shikimate | NADPH |
UDP-glucose:galloyltransferase | Esterification of gallic acid to UDP-glucose | UDP-glucose [8] |
Galloyl esterification involves highly specific transfers of galloyl groups to polyol substrates (typically glucose). The initial step is catalyzed by UDP-glucose:galloyl-1-O-β-D-glucosyltransferase, forming β-glucogallin. Subsequent steps employ galloyltransferase enzymes that utilize β-glucogallin as the acyl donor rather than free gallic acid or activated CoA esters. These enzymes exhibit regiospecificity:
Tannase (tannin acyl hydrolase; EC 3.1.1.20), primarily from Aspergillus niger, reverses this process in vitro but also demonstrates synthetic capacity. In non-aqueous media, tannase catalyzes transesterification, attaching galloyl groups to glycerol or n-alkyl alcohols. For example, it synthesizes 1-O-galloylglycerol with 67% yield in solvent-free systems, exploiting steric hindrance that favors sn-1 position esterification [4] [6].
Tannic acid accumulation varies significantly among plant taxa due to genetic constraints and environmental pressures:
Environmental stressors (e.g., herbivory, UV exposure) induce tannic acid synthesis. For instance, mechanical wounding upregulates DAHP synthase, increasing carbon flux toward gallic acid [2].
Table 2: Tannic Acid Content in Select Plant Sources
Plant Source | Family | Tannic Acid Type | Concentration (% Dry Weight) |
---|---|---|---|
Quercus infectoria galls | Fagaceae | Polygalloylglucoses | 50–70% [5] |
Rhus semialata galls | Anacardiaceae | Hepta- to nonagalloylglucoses | >60% [8] |
Diospyros kaki fruit | Ebenaceae | Gallotannins (minor) | 1–3% [2] |
Vitis vinifera seeds | Vitaceae | Condensed tannins (dominant) | <1% [2] |
Galls—pathological outgrowths induced by parasites—represent concentrated sources of tannic acid. Gall wasps (Hymenoptera: Cynipidae) are the primary inducers in oaks:1. Induction: Female wasps oviposit into oak tissues, introducing bioactive saliva containing:- Effector proteins that suppress Pattern-Triggered Immunity (PTI) by inhibiting plant kinases [7].- Phytohormone mimics (e.g., auxins, cytokinins) triggering localized hyperplasia.2. Gall development:- Nutritive layer formation: Differentiated parenchyma cells accumulate carbohydrates, lipids, and proteins (up to 30% higher than surrounding tissues) [7].- Tannin sequestration: Gall tissues produce tannic acid as a defense countermeasure, reaching 50–70% dry weight in mature galls [5].3. Structural features:- Outer cortex: Lignified sclereids provide physical defense.- Inner cortex: Parenchyma cells store tannins.- Larval chamber: Surrounded by a nutritive layer supplying wasp larvae [7] [5].
Tannic acid extraction from galls exploits this natural accumulation. Crushed galls soaked in water release tannins, which complex with ferrous sulfate to form black iron-gallate complexes—historically used in ink production [5].
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